Ethonium

説明

Scope and Dual Manifestations of "Ethonium" in Chemical Literature

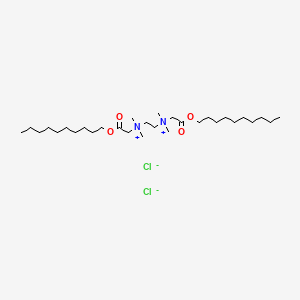

The primary manifestation of "this compound" as a bisquaternary ammonium (B1175870) compound corresponds to 1,2-ethylene-bis-(N-dimethylcarbodecyloxymethyl)ammonium dichloride, although variations in the counterion or ester chain length may exist vulcanchem.comnih.gov. This compound features a symmetric structure with an ethylene (B1197577) bridge connecting two positively charged quaternary nitrogen centers. Each nitrogen atom is further substituted with two methyl groups and a carboxymethyl group esterified with a decyl (C₁₀) chain vulcanchem.comnih.gov. This molecular architecture, possessing both polar ionic centers and long hydrophobic tails, confers surface-active properties, leading to its investigation as a surfactant vulcanchem.com. Furthermore, this form of this compound has been studied for its antimicrobial, anti-inflammatory, and wound healing characteristics nuph.edu.ualongdom.orgkokanduni.uzrasayanjournal.co.inresearchgate.net. Research in this area includes studies on its synthesis optimization rasayanjournal.co.inresearchgate.net, mass spectrometric analysis longdom.orgresearcher.life, and interactions with biological membranes longdom.orgsemanticscholar.org.

The second manifestation of "this compound" refers to the ethanium ion, C₂H₇⁺ semanticscholar.orgconicet.gov.arscribd.comethz.chaip.orgwikipedia.org. This is a highly reactive carbocation, specifically a protonated ethane (B1197151) molecule wikipedia.org. It is one of the simplest examples of a carbonium ion, where a carbon atom forms more than four bonds wikipedia.org. Research on C₂H₇⁺ falls under the domain of carbocation chemistry, focusing on its generation, structure, stability, and reaction pathways, particularly in gas-phase or superacid environments scribd.comethz.chaip.orgwikipedia.orgmdpi.com.

Historical Trajectories of this compound Research

The distinct chemical identities of "this compound" are reflected in the separate historical developments of the fields in which they are studied: quaternary ammonium chemistry and carbocation chemistry.

The history of quaternary ammonium compounds (QACs) as a class dates back to the early 20th century, with initial studies exploring their antibacterial properties mdpi.com. QACs are characterized by a positively charged nitrogen atom bonded to four organic substituents nih.govbibliotekanauki.pl. Their amphiphilic nature, arising from the presence of both charged and hydrophobic regions, underpins their utility as surfactants and antimicrobial agents vulcanchem.commdpi.combibliotekanauki.pl.

Bisquaternary ammonium compounds, containing two quaternary nitrogen centers, represent a significant subclass of QACs. These compounds often exhibit enhanced biological activities compared to their mono-quaternary counterparts, a phenomenon related to the distance between the charged centers and the nature of the linking chain dss.go.thjst.go.jpresearchgate.net. Early research into bisquaternary compounds included studies on substances like hexamthis compound (B1218175), known for its ganglionic blocking activity, illustrating the diverse pharmacological potential within this class dss.go.thwikipedia.orgguidetopharmacology.org. While hexamthis compound differs structurally from the bisquaternary compound referred to as "this compound," the research into such bisquaternary structures provided foundational knowledge regarding their synthesis and interaction with biological systems dss.go.th.

The specific bisquaternary compound known as "this compound" has been investigated more recently for its applications as an antiseptic and disinfectant, particularly in surgical and stomatological contexts longdom.orgrasayanjournal.co.in. Studies have explored its synthesis pathways, aiming for improved yields rasayanjournal.co.inresearchgate.net, and have utilized techniques like mass spectrometry to understand its behavior and aid in the identification of similar compounds longdom.orgresearcher.life. Research has also delved into the mechanisms of action of this bisquaternary this compound, including its interactions with microbial cell membranes longdom.orgsemanticscholar.org.

Carbocation chemistry, the study of positively charged carbon species, emerged as a significant field in the 20th century. Early work by prominent chemists like George A. Olah was instrumental in stabilizing and characterizing these highly reactive intermediates, often using superacid media scribd.comethz.ch. The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), played a crucial role in providing structural information about carbocations ethz.ch.

The ethanium ion (C₂H₇⁺) is a classic example of a non-classical carbocation, where the positive charge and the extra proton are delocalized through a multi-center bond rather than being localized on a single carbon atom aip.orgwikipedia.org. The concept of non-classical ions sparked considerable debate in the mid-20th century.

The ethanium ion (C₂H₇⁺) was first detected as a rarefied gas in 1960 wikipedia.org. Its formation can occur through reactions such as the protonation of ethane, for instance, by methanium ions (CH₅⁺) wikipedia.org. Research into C₂H₇⁺ has focused on elucidating its structure, with experimental and theoretical studies supporting a bridged structure where a hydrogen atom is shared between the two carbon atoms, although a higher-energy "classical" structure has also been considered aip.orgwikipedia.org. Studies using techniques like gas-phase infrared spectroscopy have provided evidence for the stability of both forms, with the bridged structure being more stable wikipedia.org. The investigation of C₂H₇⁺ contributes to the broader understanding of hypercarbon chemistry and the nature of bonding in electron-deficient species scribd.comaip.orgecampus.com.

Chemical Identifiers for Bisquaternary this compound

| Property | Value |

| Common Name | This compound |

| CAS Registry Number | 21954-74-5 |

| Molecular Formula | C₃₀H₆₂Cl₂N₂O₄ (Dichloride salt) |

| Molecular Weight | 585.7 g/mol (Dichloride salt) |

| PubChem CID | 30869 |

| Synonyms | 1,2-ethylenebis(N,N-dimethylcarbodecyloxymethyl)ammonium dichloride, 1,2-bis(ethylene-N-dimethylcarbodecyloxymethylammonium).di-Cl nih.gov |

This compound is a well-characterized bisquaternary ammonium salt with the chemical formula C₃₀H₆₂Cl₂N₂O₄ and CAS number 21954-74-5. nih.govchemsrc.com It is also known by synonyms such as 1,2-ethylenebis(N-dimethylcarbodecyloxymethyl)ammonium dichloride and N,N'-Bis[2-(decyloxy)-2-oxoethyl]-N,N,N',N'-tetramethyl-1,2-ethanediaminium dichloride. nih.govchemsrc.commedkoo.comchemicalbook.com

Structure

2D Structure

特性

CAS番号 |

21954-74-5 |

|---|---|

分子式 |

C30H62Cl2N2O4 |

分子量 |

585.7 g/mol |

IUPAC名 |

(2-decoxy-2-oxoethyl)-[2-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C30H62N2O4.2ClH/c1-7-9-11-13-15-17-19-21-25-35-29(33)27-31(3,4)23-24-32(5,6)28-30(34)36-26-22-20-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |

InChIキー |

UPCOSYBELNEQAU-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |

正規SMILES |

CCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |

同義語 |

1,2-bis(ethylene-N-dimethylcarbodecyloxymethylammonium).di-Cl 1,2-ethylenebis(N-dimethylcarbodecyloxymethyl)ammonium dichloride aethonii Aethonium dichloride ethylene-1,2-bis(N-dimethylcarbodecyloxymethyl)ammonium Ethonium etonii Etonium |

製品の起源 |

United States |

Ethonium As a Bisquaternary Ammonium Cationic Surfactant C₃₀h₆₂cl₂n₂o₄

Synthetic Methodologies and Process Optimization Ethonium is synthesized through a multi-stage process. A common synthetic pathway involves a three-stage scheme.rasayanjournal.co.inresearchgate.net

Multi-Stage Synthesis Schemes The synthesis of this compound is typically carried out through a multi-stage process starting from TMEDA and decyl-2-chloroacetate.rasayanjournal.co.inresearchgate.net

Quaternization Reactions A key stage in the synthesis of this compound involves the alkylation of TMEDA by decyl-2-chloroacetate, which is a type of quaternization reaction.vulcanchem.comrasayanjournal.co.inQuaternization reactions are fundamental in the synthesis of quaternary ammonium (B1175870) compounds, including bis-quaternary salts.solubilityofthings.comgoogle.comconicet.gov.arThese reactions typically involve the reaction of a tertiary amine with an alkylating agent, such as an alkyl halide or an epoxide, to form a quaternary ammonium salt.google.comconicet.gov.arIn the case of this compound synthesis, the tertiary amine TMEDA reacts with decyl-2-chloroacetate, leading to the formation of the two quaternary ammonium centers connected by the ethylene (B1197577) bridge derived from TMEDA and incorporating the decyl-2-chloroacetate derived chains.vulcanchem.comrasayanjournal.co.inSolvents such as acetonitrile (B52724) have been used for the alkylation of TMEDA by decyl-2-chloroacetate in this compound synthesis.rasayanjournal.co.inThe overall synthetic process involves the quaternization of the nitrogen atoms in TMEDA, followed by or concurrent with the introduction of the carboxymethyl decyl ester groups.vulcanchem.com

Table 1: Key Chemical Identifiers for this compound and Precursors

| Compound Name | Chemical Formula | PubChem CID | CAS Number |

| This compound | C₃₀H₆₂Cl₂N₂O₄ | 30869 | 21954-74-5 |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 8033 | 110-18-9 |

| Decyl-2-chloroacetate | C₁₂H₂₃ClO₂ | 138071 | 6974-05-6 |

Table 2: Optimized Conditions for Decyl-2-chloroacetate Synthesis (Example) researchgate.net

| Entry | Solvent | Temperature (°C) | 2-chloroacetic acid : n-decanol : TsOH Molar Ratio | Yield (%) |

| 3 | Mixture of xylenes | 149 | 1.2 : 1 : 0.001 | 83 |

Table 3: Optimized Conditions for TMEDA Synthesis via Eschweiler-Clarke Method (Example) researchgate.net

| Ethylenediamine : Formic acid (85%) : Formalin Molar Ratio | Optimal Temperature (°C) | Optimal Reaction Time (hours) | Yield (%) |

| 1 : 8.4 : 5 | 78-80 | 5 | 98 |

Esterification Processes

The synthesis of this compound involves the introduction of the decyl ester chains, typically through esterification. A reported synthetic pathway for this compound starts from N,N,N',N'-Tetramethylethylenediamine (TMEDA). vulcanchem.com The general synthetic approach likely proceeds through several key steps, including the quaternization of the nitrogen atoms in TMEDA, the introduction of carboxymethyl groups to the quaternized nitrogens, and the subsequent esterification with decanol (B1663958) (1-decanol) to form the final product with the long hydrophobic chains. vulcanchem.com The esterification step is crucial for attaching the decyl alcohol moieties to the carboxylic acid functionalities, thereby forming the ester linkages present in the this compound structure.

Reaction Conditions and Yield Optimization

The efficiency and yield of this compound synthesis are influenced by various reaction conditions. The reported synthesis route from TMEDA utilizes specific conditions to achieve the desired product. vulcanchem.com

Solvent Effects on Reaction Efficiency

In the reported synthesis of this compound from TMEDA, ethanol (B145695) is used as the solvent. vulcanchem.com The choice of solvent in the synthesis of bisquaternary ammonium salts and the esterification of carboxylic acids plays a significant role in reaction efficiency. Solvents can affect the solubility of reactants and intermediates, influence reaction kinetics, and impact the position of chemical equilibria. For quaternization reactions, polar solvents are often favored due to their ability to solvate the ionic transition state and product. In esterification, the solvent can influence the reaction rate and the removal of water (a byproduct) to drive the equilibrium towards product formation.

Temperature and Pressure Influences on Synthesis Pathways

The reported synthesis of this compound is carried out under reflux conditions in ethanol. vulcanchem.com Reflux ensures that the reaction is conducted at the boiling point of the solvent, providing a consistent and elevated temperature. Temperature significantly affects the rate of both quaternization and esterification reactions; increasing temperature generally increases reaction kinetics. However, optimal temperature is crucial to maximize yield and minimize unwanted side reactions or degradation. Pressure is typically less influential in solution-phase reactions like those involved in this compound synthesis unless it is used to maintain a solvent at a temperature above its normal boiling point.

Catalyst Utilization and Mechanistic Implications

The reported synthesis mentions the use of potassium iodide and sodium hydroxide (B78521) in addition to the main reactants. vulcanchem.com Potassium iodide can act as a catalyst or additive in quaternization reactions, often facilitating the reaction between alkyl halides and amines. Sodium hydroxide might be involved in preparing a reactive intermediate or neutralizing an acidic byproduct, although its specific role in the detailed mechanism of this particular synthesis is not fully elucidated in the available information. General esterification reactions are often catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymes, while phase-transfer catalysts can be used in quaternization reactions involving immiscible phases. The specific mechanistic implications of using potassium iodide and sodium hydroxide in this synthesis pathway would require further detailed study.

The reported synthesis method achieved a yield of approximately 85% for this compound. vulcanchem.com Optimizing reaction conditions, including the molar ratios of reactants, reaction time, temperature, solvent, and the presence and concentration of catalysts or additives, is critical to maximizing yield and purity of the synthetic product.

Purification and Characterization of Synthetic Products

Following synthesis, the purification of this compound is necessary to isolate the target compound from unreacted starting materials, byproducts, and catalysts. Common purification techniques for surfactants and quaternary ammonium salts include crystallization, solvent extraction, and various chromatographic methods.

Characterization of the synthetic this compound product is essential to confirm its identity, structure, and purity. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to confirm the molecular structure and the presence of characteristic functional groups and alkyl chains. Infrared (IR) spectroscopy can provide information about the presence of ester carbonyl groups and C-N bonds in the quaternary ammonium centers. Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. Elemental analysis can verify the empirical formula. Purity can be assessed using techniques such as high-performance liquid chromatography (HPLC).

An enzymatic kinetic-spectrophotometric method has been developed for the quantitative determination of this compound in certain preparations, illustrating the application of specific analytical techniques for its characterization and quantification. nuph.edu.uanbuv.gov.uaresearchgate.net

Physicochemical Properties and Interfacial Behavior

This compound, as a bisquaternary ammonium cationic surfactant with long decyl chains, is expected to exhibit characteristic physicochemical properties and interfacial behavior. vulcanchem.commedkoo.com The amphiphilic structure, with distinct hydrophilic (ionic head groups) and hydrophobic (alkyl tails) regions, drives its tendency to adsorb at interfaces, such as the air-water or oil-water interface.

Key physicochemical properties and interfacial behaviors anticipated for this compound, based on its classification as a cationic surfactant, include:

Surface Tension Reduction: this compound molecules will migrate to the air-water interface, orienting their hydrophobic tails away from the water, thereby reducing the surface tension of the water.

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules in aqueous solution will aggregate to form micelles, with the hydrophobic tails oriented towards the interior of the aggregate and the hydrophilic head groups facing the surrounding water.

Emulsifying and Dispersing Capabilities: Due to its ability to adsorb at oil-water interfaces and form micelles, this compound can stabilize emulsions (mixtures of immiscible liquids) and disperse solid particles in liquid media.

Potential for Incorporation into Formulations: The surfactant properties of this compound suggest its potential use in various formulations, including detergents, where its ability to reduce surface tension, emulsify, and disperse can be utilized. vulcanchem.com

While the structure strongly indicates these properties, specific experimental data such as the critical micelle concentration (CMC), surface tension curves, or detailed rheological properties for this compound were not extensively detailed in the available search results.

Surface Activity and Interfacial Tension Reduction

Cationic surfactants like this compound are known for their ability to significantly reduce the surface tension of water and the interfacial tension between immiscible phases mdpi.comencyclopedia.pub. This property arises from their amphiphilic structure, which allows them to adsorb at interfaces, orienting their hydrophobic tails away from the aqueous phase and their hydrophilic heads towards it encyclopedia.pub. The accumulation of surfactant molecules at the interface lowers the free energy of the system, resulting in reduced surface and interfacial tension. Studies on various cationic and gemini (B1671429) (bisquaternary) surfactants highlight their effectiveness in lowering surface tension, a key characteristic measured to understand their surface activity mdpi.comscirp.orgresearchgate.net. The presence of two charged centers and potentially longer or more complex hydrophobic structures in bisquaternary ammonium surfactants can lead to enhanced surface activity compared to their single-chained counterparts mdpi.comrsc.org.

Micelle Formation and Critical Micelle Concentration (CMC)

In aqueous solutions above a certain concentration, surfactant molecules self-assemble into aggregates known as micelles scirp.orgmdpi.com. The concentration at which this process begins is termed the Critical Micelle Concentration (CMC) scirp.org. Below the CMC, surfactants primarily exist as monomers in solution, while above the CMC, they form micelles, with the hydrophobic tails sequestered in the interior and the hydrophilic heads facing the surrounding water mdpi.com.

The CMC is a fundamental property that reflects the efficiency of a surfactant in reducing surface tension and forming aggregates. Factors such as the length of the hydrophobic chain, the nature of the head group, and the presence of counterions and spacers in the case of gemini surfactants influence the CMC value mdpi.commdpi.comnih.govnih.gov. Generally, increasing the length of the hydrophobic chain leads to a decrease in CMC, indicating that less surfactant is needed to form micelles due to stronger hydrophobic interactions nih.govresearchgate.net. Bisquaternary ammonium surfactants often exhibit significantly lower CMC values compared to single-chain quaternary ammonium surfactants with similar total carbon numbers, attributed to the synergistic effect of having two hydrophilic heads and often more complex hydrophobic structures mdpi.commdpi.comnih.gov.

Emulsifying and Dispersing Capabilities

This compound, as a cationic surfactant, possesses emulsifying and dispersing capabilities encyclopedia.pubunivarsolutions.com. Emulsification involves the stabilization of a mixture of two immiscible liquids, such as oil and water, by reducing the interfacial tension and forming a stable dispersion of one phase within the other encyclopedia.pub. Surfactants facilitate this by adsorbing at the oil-water interface, forming a barrier that prevents droplet coalescence.

Dispersing capabilities refer to the ability of a surfactant to prevent the aggregation of solid particles in a liquid medium, creating a stable suspension acs.orgnih.gov. Cationic surfactants are particularly effective at dispersing negatively charged particles, such as silica (B1680970), through electrostatic attraction and steric repulsion provided by the adsorbed surfactant layer univarsolutions.comresearchgate.netcurtin.edu.au. The interaction between the positively charged head groups of the surfactant and the negatively charged particle surfaces leads to adsorption, altering the surface properties of the particles and promoting their dispersion researchgate.netcurtin.edu.au.

Interactions with Colloidal Systems and Solid Surfaces

Cationic surfactants exhibit strong interactions with negatively charged colloidal systems and solid surfaces due to electrostatic forces univarsolutions.comresearchgate.netcurtin.edu.auijcea.orgugr.esresearchgate.netijcea.orgoptica.orgresearchgate.netnih.govconicet.gov.arnih.govnih.gov. These interactions are crucial in various applications, including detergency, mineral flotation, and the stabilization or flocculation of dispersions.

Adsorption Phenomena on Nanosilica Dispersions

The adsorption of cationic surfactants on nanosilica dispersions is a well-studied phenomenon researchgate.netnih.govconicet.gov.armatec-conferences.org. Silica nanoparticles typically carry a negative surface charge in aqueous solutions, especially at neutral to alkaline pH, due to the dissociation of silanol (B1196071) groups (≡SiOH) researchgate.net. Cationic surfactants like this compound are adsorbed onto the silica surface primarily through electrostatic attraction between the positively charged head groups and the negatively charged silanolates (≡SiO⁻) researchgate.netnih.gov.

The adsorption isotherm, which describes the amount of surfactant adsorbed as a function of its concentration in solution, often shows a multi-step process for cationic surfactants on silica nih.govconicet.gov.ar. At low concentrations, monomers adsorb electrostatically. As the concentration increases, cooperative adsorption occurs through lateral interactions between the hydrocarbon chains of the adsorbed surfactant molecules, potentially leading to the formation of hemi-micelles or admicelles on the silica surface researchgate.netnih.govconicet.gov.ar. Bisquaternary ammonium compounds have been shown to adsorb onto highly dispersed amorphous silica, with electrostatic interaction being a primary driving force researchgate.net. The extent of adsorption can be influenced by factors such as pH, ionic strength, and the structure of the surfactant researchgate.netnih.govmatec-conferences.org.

Influence on Particle Size Distribution and Colloidal Stability

The adsorption of cationic surfactants on nanosilica significantly impacts the particle size distribution and colloidal stability of the dispersion acs.orgnih.govresearchgate.netcurtin.edu.auugr.esoptica.orgnih.gov. At low surfactant concentrations, the adsorption of positively charged molecules can reduce the net negative charge of the silica particles, leading to a decrease in electrostatic repulsion between particles. This can promote aggregation and an increase in apparent particle size ugr.esoptica.org.

As the surfactant concentration increases, a bilayer or admicelle structure can form on the particle surface, potentially reversing the surface charge or creating a strong steric barrier acs.orgnih.govresearchgate.netcurtin.edu.aunih.gov. This can lead to increased repulsion between particles, promoting redispersion and enhancing colloidal stability acs.orgnih.govcurtin.edu.aunih.gov. Studies on cationic surfactants and silica nanoparticles have demonstrated that the surfactant-to-silica ratio is critical in controlling the particle diameter and dispersibility acs.orgnih.gov. For instance, higher surfactant ratios have been found to decrease primary particle diameter and enhance dispersion due to increased nucleation and electrostatic repulsion from adsorbed surfactant micelles acs.orgnih.gov. Conversely, at lower ratios, hydrophobic interactions among adsorbed surfactants not involved in structured aggregation can lead to particle aggregation acs.orgnih.gov. The effect of cationic surfactants like CTAB on silica suspensions has been observed to shift the hydrodynamic diameter distribution and can induce flocculation at certain concentrations ugr.esoptica.org.

Rheological Property Modulation in Dispersions

The addition of cationic surfactants to dispersions containing solid particles can significantly modify their rheological properties, such as viscosity and flow behavior ijcea.orgijcea.orgresearchgate.netacs.orgaip.org. These changes are a direct consequence of the interactions between the surfactant, the particles, and the dispersion medium.

Complex Formation with Polymeric Systems

This compound's cationic nature facilitates its interaction with anionic polymeric systems, leading to the formation of polycomplexes.

Polycomplexes with Natural Polymers (e.g., Pectin)

Studies have investigated the complex formation between this compound and natural polymers such as apple pectin (B1162225). kokanduni.uzkokanduni.uz Pectin, a natural anionic polysaccharide, interacts with the positively charged this compound molecules. eg.net This interaction results in the formation of a polyelectrolyte complex when aqueous solutions of pectin and this compound are mixed. kokanduni.uz The interaction is suggested to occur through the formation of hydrogen bonds between the carboxyl groups of pectin and the quaternary nitrogen atoms of this compound, as well as electrostatic binding of the organic cations to the polymer. kokanduni.uz

The formation of these complexes can lead to observable changes in the solution, such as turbidity and a decrease in pH. kokanduni.uz The decrease in pH is attributed to the interaction between pectin and this compound. kokanduni.uz

Spectroscopic and Titrimetric Characterization of Complexes

The complex formation between this compound and natural polymers like pectin has been characterized using various spectroscopic and titrimetric methods. kokanduni.uzkokanduni.uz Techniques such as IR spectroscopy, potentiometric titration, and viscometry have been employed to study these interactions. kokanduni.uzkokanduni.uz

IR spectroscopy can provide insights into the functional groups involved in the complex formation, such as the interaction between the carboxyl groups of pectin and this compound. Potentiometric titration can be used to determine changes in acidity upon complex formation, supporting the involvement of carboxyl groups. kokanduni.uz Viscometry studies can reveal changes in the hydrodynamic properties of the polymer solutions upon the addition of this compound, indicating the formation of polymer-drug associates and conformational changes in the polymer chains. kokanduni.uz For instance, the addition of this compound to a pectin solution at low concentrations can cause a sharp decrease in reduced viscosity, which is explained by the folding of pectin macromolecules into more compact coils due to hydrophobization resulting from the electrostatic binding of organic cations. kokanduni.uz

Data from potentiometric titration can be used to determine the decrease in the acid number of the pectin-ethonium polycomplex with an increase in the amount of this compound, further confirming the interaction with carboxyl groups. kokanduni.uz

Molecular and Biophysical Interaction Mechanisms (Non-Clinical Contexts)

This compound, as a membranotropic agent, interacts with biological membranes and their components through non-covalent forces. longdom.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net

Non-Covalent Intermolecular Interactions with Phospholipids (B1166683)

A key aspect of this compound's interaction with biological systems involves non-covalent intermolecular interactions with phospholipids, which are major components of cell membranes. longdom.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netwikipedia.org These interactions have been investigated using techniques such as electrospray ionization mass spectrometry (ESI-MS) and differential scanning calorimetry (DSC). researchgate.netrsc.orgresearchgate.netbiopolymers.org.ua

Studies using ESI-MS have demonstrated the formation of non-covalent complexes between this compound and membrane phospholipids. researchgate.netbiopolymers.org.ua These complexes are considered to be involved in the molecular mechanism of action of membranotropic agents like this compound. researchgate.net DSC studies on model phospholipid membranes, such as hydrated dipalmitoylphosphatidylcholine (DPPC) bilayers, have shown that the introduction of this compound leads to a lowering of the membrane melting temperature (Tm), indicating membrane fluidization. researchgate.netrsc.org This effect is a result of the interaction between this compound and the phospholipid molecules within the bilayer. researchgate.netrsc.org

Non-covalent interactions in biological membranes include hydrogen bonding, van der Waals forces, electrostatic attractions, and ion-dipole interactions. nih.gov Phospholipids themselves are amphipathic molecules with hydrophilic heads (containing phosphate (B84403) groups) and hydrophobic tails (fatty acid chains), which arrange into bilayers in aqueous solutions driven by hydrophobic interactions. wikipedia.orgbccampus.ca this compound's amphipathic nature and positive charges allow it to interact with both the polar head groups and the hydrophobic tails of phospholipids through various non-covalent forces.

Membranotropic Agent Characteristics

This compound is characterized as a membranotropic agent due to its ability to interact with and alter the properties of cell membranes. longdom.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net This membranotropic effect is considered an important component of its biological activity. rsc.org

The interaction of this compound with phospholipid membranes can lead to changes in membrane fluidity and phase behavior, as evidenced by the decrease in the melting temperature of model membranes observed in DSC studies. researchgate.netrsc.org The extent of this effect can be quantified by parameters such as the change in melting temperature per mole or mass of the introduced agent. rsc.org

Table: Effect of this compound on DPPC Model Membrane Melting Temperature

| Agent | Effect on Tm |

| This compound | Decrease |

*Based on observed effects in model membrane studies. researchgate.netrsc.org

The ability of this compound to modify membrane properties is linked to its interactions with the lipid bilayer, influencing its structural and dynamic characteristics.

Interactions with Microbial Cell Membranes (General Biophysical Models)

The interaction of this compound with microbial cell membranes is a key aspect of its biological relevance. Biophysical studies using model membrane systems have provided insights into these interactions. longdom.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net

Model systems, such as hydrated DPPC bilayers, are used to mimic the lipid matrix of cell membranes and study the effects of membranotropic agents like this compound. researchgate.netresearchgate.netrsc.orgresearchgate.net These studies have shown that this compound interacts with the phospholipids of these model membranes, leading to alterations in their properties. researchgate.netrsc.org

The molecular mechanisms of action of membranotropic agents, including this compound, involve non-covalent intermolecular interactions with phospholipids of microbial cell membranes. longdom.orgresearchgate.netresearchgate.netresearchgate.net These interactions can disrupt the structural integrity and function of the microbial membrane. The formation of non-covalent complexes with membrane phospholipids is considered a possible molecular mechanism underlying the membranotropic action. researchgate.net This can affect the liquid-crystalline state of the lipid matrix, potentially changing membrane processes such as transport. researchgate.net

The biophysical models employed, such as studies on quasi-binary systems of phospholipids and membranotropic agents, help in understanding the nature and stoichiometry of the interactions occurring within the membrane environment. researchgate.netresearchgate.net

Absorption on Membrane Surfaces

The interaction of this compound with biological membranes involves its absorption onto membrane surfaces. lp.edu.ua As a cationic surfactant, this compound possesses a hydrophilic head and hydrophobic tails, enabling it to interact effectively with oppositely charged surfaces, such as those found in biological membranes. mdpi.com Studies on the adsorption of this compound on microbial surfaces have been conducted. lp.edu.ualpnu.ua The adsorption of organic molecules, including surfactants, onto membrane surfaces is a known phenomenon that can impact membrane performance and biological activity. membranes.comnih.gov

Membrane or Cell Wall Integrity Perturbation (Mechanistic Studies)

Mechanistic studies indicate that the action of this compound and similar membranotropic agents involves non-covalent intermolecular interactions with phospholipids, which are key components of microbial cell membranes. researchgate.net This interaction can lead to the perturbation of membrane or cell wall integrity. The cell wall and membrane are crucial for maintaining cellular homeostasis and responding to stress. mdpi.comnih.govnih.gov Perturbations to cell wall integrity can trigger signaling pathways and compensatory changes in cellular processes. mdpi.comnih.govnih.govbiorxiv.orgfrontiersin.org While research on cell wall integrity has been extensive in areas like plant biology, the specific mechanisms by which this compound perturbs microbial membrane or cell wall integrity involve interactions with phospholipid components. researchgate.netfrontiersin.org

Enzyme Inhibition Kinetics and Mechanistic Pathways (General Biochemical Systems)

Enzyme inhibition kinetics is a critical area of study for understanding how compounds interact with biological systems by affecting enzyme activity. databiotech.co.ilnih.govqeios.com Enzyme inhibitors can influence reaction rates and pathways through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition. databiotech.co.ilnih.govlibretexts.org These interactions can be analyzed using kinetic methods to determine parameters such as the Michaelis Constant (Km) and Maximal Velocity (Vmax), which provide insights into the enzyme's behavior in the presence of an inhibitor. databiotech.co.ilnih.gov

Cholinesterase Inhibition Studies

This compound has been studied for its ability to inhibit cholinesterase enzymes. researcher.lifedntb.gov.uanuph.edu.uaresearchgate.net Cholinesterase inhibitors are of interest due to their roles in the nervous system and as therapeutic agents for certain conditions. mdpi.comnih.gov Research has investigated the reaction rates of acetylcholinesterase inhibition by this compound. dntb.gov.uaresearchgate.net The inhibition of cholinesterase activity by quaternary ammonium salts like this compound can be utilized in analytical methods. researcher.lifenuph.edu.ua

Quantitative Kinetic-Spectrophotometric Analysis of Enzymatic Interactions

A quantitative kinetic-spectrophotometric method has been developed for the determination of this compound using its ability to inhibit cholinesterase activity. researcher.lifenuph.edu.uaresearcher.life This method utilizes the cholinesterase enzyme as part of an analytical system. researcher.lifenuph.edu.ua The degree of enzyme inhibition is assessed using coupled reactions, such as the perhydrolysis of acetylcholine (B1216132) followed by the oxidation of p-phenetidine, which forms a product that absorbs light at a specific wavelength (e.g., 354 nm). researcher.lifenuph.edu.ua This approach allows for the quantitative analysis of this compound based on its inhibitory effect on enzyme kinetics, characterized by parameters such as relative standard deviation and limit of quantification. researcher.lifenuph.edu.uaresearchgate.netresearcher.life

Data from a quantitative kinetic-spectrophotometric method for this compound determination:

| Parameter | Value | Source |

| Relative Standard Deviation | ≤ 2.7 % | researcher.lifenuph.edu.ua |

| Limit of Quantification | 17 ng mL⁻¹ | researcher.lifenuph.edu.ua |

| Correctness (δ) | +0.23 – 1.00 % | nuph.edu.ua |

This method offers a sensitive and specific alternative for determining this compound concentration. researcher.lifenuph.edu.ua

Advanced Analytical Methodologies for this compound Characterization and Quantification

Advanced analytical methodologies are crucial for the characterization and quantification of chemical compounds like this compound. These techniques provide detailed information about the compound's structure, purity, and concentration in various matrices.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a versatile technique widely used for the characterization and quantification of various substances, including organic molecules and peptides. longdom.orgnih.gov MS has been applied to study the bisquaternary ammonium salt this compound. researchgate.netlongdom.orglongdom.org Studies have explored the variable electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectra of this compound. longdom.orglongdom.org Qualitative differences in the mass spectral patterns of this compound have been observed under varied ESI conditions, such as changes in cone voltage. researchgate.net These differences are attributed to the appearance and fragmentation of primary ions, including the intact dication (Cat²⁺), dication-counterion clusters (Cat²⁺•Cl⁻), and fragment ions like [Cat - H]⁺ and [Cat - CH₃]⁺. researchgate.net MS, particularly when coupled with separation techniques, offers high sensitivity and the ability to analyze complex samples, making it valuable for this compound characterization and quantification. nih.govresearchgate.net

Data on this compound Ions Observed in ESI-MS:

| Ion Species | m/z Value (approx.) | Observation Conditions | Source |

| Intact dication | 257 | Low cone voltage (< 10 V) | researchgate.net |

| Dication-counterion cluster | Not specified, appears with increasing CV | Increasing cone voltage | researchgate.net |

| [Cat - H]⁺ | Not specified, appears with increasing CV | Increasing cone voltage | researchgate.net |

| [Cat - CH₃]⁺ | Not specified, appears with increasing CV | Increasing cone voltage | researchgate.net |

These findings highlight the utility of mass spectrometry in elucidating the ionic behavior and fragmentation patterns of this compound under different ionization conditions. researchgate.net

Spectroscopic Techniques

Various spectroscopic methods are utilized to elucidate the structure and behavior of this compound, both in isolation and in different media.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural identity and purity of organic compounds like this compound. ¹H NMR spectra of this compound have been recorded, providing detailed information about the different proton environments within the molecule. fishersci.camassbank.eu For instance, ¹H NMR data for this compound in d₆-DMSO have been reported, showing characteristic signals for the various proton groups, including the methyl groups attached to the nitrogen atoms, the methylene (B1212753) protons in the ethylene bridge, the methylene protons adjacent to the ester carbonyl, and the protons of the decyl alkyl chains. fishersci.camassbank.eu

Table 2: Selected ¹H NMR Data for this compound in d₆-DMSO

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Source |

| 0.88 | m | 6H | 2 x CH₂CH₃ (terminal methyls of decyl chains) | fishersci.ca |

| 1.28 | s | 32H | (CH₂)₈ (internal methylenes of decyl chains) | fishersci.ca |

| 1.66 | m | 4H | 2 x CH₂CH₂CO (methylenes adjacent to ester) | fishersci.ca |

| 3.32 | s | 6H | 2 x N⁺(CH₃)₂ | fishersci.ca |

| 3.43 | s | 6H | 2 x N⁺(CH₃)₂ | fishersci.ca |

| 4.2 | m | 4H | N⁺CH₂CH₂N⁺ (ethylene bridge) | fishersci.ca |

| 4.39 | s | 2H | CH₂COOC₁₀H₂₁ | fishersci.ca |

| 4.71 | s | 2H | CH₂COOC₁₀H₂₁ | fishersci.ca |

Note: Minor variations in reported chemical shifts may occur depending on the specific NMR instrument and conditions used.

NMR spectroscopy serves as a key method for confirming the identity and assessing the purity of this compound. periodic-table.ioconicet.gov.ar

Infrared (IR) spectroscopy is valuable for identifying the functional groups present in this compound and for studying its interactions with other substances. IR spectroscopy has been used to investigate the complex formation between this compound and polymers such as pectin and polymethacrylic acid (PMAA). fishersci.nofishersci.caamericanelements.com Studies involving IR spectroscopy have shown that interactions between this compound and carboxyl-containing polymers can lead to shifts in characteristic absorption bands, indicating the formation of hydrogen bonds and electrostatic interactions. fishersci.caamericanelements.com For example, when this compound interacts with PMAA, the band corresponding to the ketone group of this compound at 1714 cm⁻¹ overlaps with the acid carbonyl band of PMAA, resulting in a decrease in maximum intensity and a shift to a lower frequency region (1703 cm⁻¹), which suggests a relatively mild interaction between the drug and the polymer. americanelements.com The use of IR spectroscopy confirms the presence of functional groups and is applied in the characterization of the compound. periodic-table.io

UV-Vis spectroscopy is a versatile technique applicable to the study of surfactants and their behavior in solution, including micelle formation. While this compound itself may not have strong chromophores absorbing in the typical UV-Vis range, this technique is highly relevant for studying its properties as a surfactant and its interactions with other molecules in solution and micellar media. UV-Vis spectroscopy has been employed to investigate the properties of other molecules, such as curcumin (B1669340), in water solutions containing cationic Gemini surfactants like this compound. fishersci.se These studies have shown that curcumin dissolves in the organized micellar media formed by this compound, leading to a significant increase in its solubility compared to water alone. fishersci.se UV-Vis spectroscopy is also a standard technique for studying micellization behavior and determining the critical micelle concentration (CMC) of surfactants. fishersci.seuni.lu Furthermore, UV-Vis spectroscopy is used to characterize processes occurring within micellar systems, such as nanoparticle synthesis in the liquid phase, by monitoring changes in absorption spectra. nih.gov The technique can also be used in conjunction with other methods, like fluorescence spectroscopy, to study the interactions between surfactants and other molecules within aggregates. nih.gov UV-Vis spectroscopy is a general tool for identification and quantification in chemical analysis, including the quantification of surfactant critical micelle concentration. uni.lu It has also been used to characterize the self-assembly and complexation of Gemini surfactants with DNA, where spectroscopic results can indicate how structural variations affect self-assembly. uni-freiburg.de

Table 3: Applications of UV-Vis Spectroscopy Related to this compound Studies

| Application Area | Observation/Finding | Source |

| Solubilization in Micellar Media | Increased solubility of curcumin in this compound micellar solutions. | fishersci.se |

| Micellization Behavior | Used to study CMC and thermodynamic parameters of micellization for other surfactants (applicable to this compound). | fishersci.se |

| Interaction Studies | Used with fluorescence to study interactions between flavonoids and surfactant aggregates. | nih.gov |

| Characterization in Micellar Systems | Monitoring absorption behavior and shifts during processes in micellar media. | nih.gov |

| General Surfactant Analysis | Quantification of critical micelle concentration. | uni.lu |

| Self-Assembly and Complexation | Characterizing self-assembly and DNA complexation of related Gemini surfactants. | uni-freiburg.de |

Chromatographic Methods

Chromatographic techniques are widely used for the separation, identification, and quantification of surfactants. These methods leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique frequently employed for assessing the purity of various chemical compounds, including cationic surfactants researchgate.net. In TLC, a sample is applied to a thin layer of stationary phase (commonly silica gel or aluminum oxide) coated on a plate researchgate.net. The plate is then developed in a mobile phase, which moves up the stationary phase by capillary action. Compounds in the sample migrate at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in separated spots researchgate.net.

For cationic surfactants, reversed-phase TLC plates (e.g., C18 silica) are often used with polar mobile phases, or normal-phase silica gel with mobile phases containing modifiers to interact with the charged head group. Purity can be assessed by observing the number and intensity of spots. A pure compound should ideally yield a single spot under optimized conditions researchgate.net. The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property that can aid in identification and comparison to reference standards researchgate.net. While TLC is a valuable tool for quickly checking the purity of surfactant samples and monitoring reaction progress, specific published TLC protocols or data for the purity assessment of this compound (C₃₀H₆₂Cl₂N₂O₄) were not found in the conducted searches.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of Mass Spectrometry (MS). This method is extensively used for the analysis of complex mixtures and is particularly well-suited for the identification and quantification of surfactants, including bisquaternary ammonium compounds.

In LC-MS analysis of cationic surfactants, the LC component separates the analytes based on their physicochemical properties, typically using a reversed-phase column and a mobile phase optimized for the separation of charged and hydrophobic molecules. The effluent from the LC column is then introduced into a mass spectrometer, where the molecules are ionized and detected based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for surfactants, often producing protonated molecules or adducts in positive ion mode.

LC-MS allows for the precise determination of the molecular weight of the surfactant and can provide structural information through fragmentation patterns obtained using tandem MS (MS/MS). This is particularly useful for confirming the identity of a compound like this compound (C₃₀H₆₂Cl₂N₂O₄) by matching its molecular ion and fragment ions to theoretical or reference spectra. LC-MS can also be used for the quantitative analysis of surfactants by measuring the intensity of specific ions and comparing them to calibration curves prepared with known concentrations of the analyte. Challenges in LC-MS analysis of quaternary ammonium compounds can include ionization efficiency and adduct formation, which may require method optimization. While LC-MS is a standard technique for analyzing compounds of this class, specific published LC-MS methods or data for the identification and quantification of this compound (C₃₀H₆₂Cl₂N₂O₄) were not found in the conducted searches.

Electrochemical and Potentiometric Methods

Electrochemical methods, particularly potentiometry, offer alternative approaches for the analysis of ionic surfactants, often focusing on their activity and interactions in solution.

Potentiometric Titration for Characterization of Complex Formation

Potentiometric titration is an electrochemical technique used to determine the concentration of a substance by measuring the potential difference between an indicator electrode and a reference electrode as a titrant is added. For cationic surfactants like this compound, potentiometric titration is commonly employed to characterize their interaction and complex formation with anionic species.

The titration typically involves reacting the cationic surfactant with a suitable anionic titrant, such as sodium dodecyl sulfate (B86663) (SDS) or tetraphenylborate (B1193919) (TPB). The reaction leads to the formation of a low-solubility ion pair between the cationic surfactant and the anionic titrant. The endpoint of the titration is detected by a surfactant-selective electrode, which responds to the change in the activity of the surfactant ions in the solution. The titration curve, plotting the potential against the volume of titrant added, shows a significant potential change at the equivalence point, allowing for the determination of the surfactant concentration or the stoichiometry of the complex formed. This method is valuable for studying the critical micelle concentration (CMC) of surfactants and their interactions with other charged molecules. While potentiometric titration is a well-established method for analyzing cationic surfactants and their complex formation, specific published potentiometric titration data or studies focusing on the complex formation of this compound (C₃₀H₆₂Cl₂N₂O₄) were not found in the conducted searches.

Development of Potentiometric Sensors

Potentiometric sensors, often in the form of ion-selective electrodes (ISEs), are electrochemical devices designed to selectively detect and quantify specific ions in a solution by measuring the potential difference across a selective membrane. The development of potentiometric sensors for cationic surfactants involves incorporating an ionophore that selectively interacts with the cationic surfactant into a membrane (commonly PVC-based).

Ethonium As a Carbocation C₂h₇⁺ in Theoretical Chemistry

Fundamental Concepts of Carbocations and Carbonium Ions

Definition and Significance in Organic Reaction Mechanisms

Carbocations are ions containing a positively charged carbon atom. They are broadly classified into two main categories: carbenium ions, which feature a trivalent carbon, and carbonium ions, which have a pentavalent carbon atom. These species are highly reactive intermediates in many organic reactions, including substitutions, eliminations, and rearrangements. Their stability is a critical factor in determining reaction pathways and rates. The stability of carbocations generally increases with the number of alkyl groups attached to the positively charged carbon, following the order: tertiary > secondary > primary > methyl. This stability is attributed to inductive effects and hyperconjugation, where adjacent sigma bonds donate electron density to the empty p-orbital of the carbocation.

Three-Center-Two-Electron (3c-2e) Bonds

A three-center-two-electron (3c-2e) bond is a type of chemical bond where two electrons are shared among three atoms. This "electron-deficient" bonding is common in boron compounds, such as diborane (B8814927) (B₂H₆), and is a key feature of non-classical carbocations. wikipedia.org In a 3c-2e bond, three atomic orbitals combine to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The two electrons occupy the bonding orbital, creating a net bonding interaction that holds the three atoms together. wikipedia.org This type of bond is crucial for understanding the structure and stability of certain carbocations, including one of the isomers of ethonium.

Structural Isomers and Energetics of C₂H₇⁺

Theoretical and experimental studies have shown that the C₂H₇⁺ carbocation exists as two stable isomers. These isomers differ in their structure, stability, and the nature of their chemical bonds.

C-Ethonium and H-Ethonium Isomers

The two primary isomers of protonated ethane (B1197151) are referred to as C-Ethonium and H-Ethonium.

C-Ethonium: This isomer possesses a "classical" structure, where the additional proton is attached to one of the carbon atoms, forming a pentacoordinate carbon center. It can be viewed as a methyl group bonded to a methanium ion (CH₅⁺). The bonding in this isomer can be described by conventional two-center-two-electron bonds.

H-Ethonium: This isomer has a non-classical, bridged structure. In this arrangement, the extra proton is shared between the two carbon atoms, forming a three-center-two-electron (3c-2e) C-H-C bond. This bridged structure is the more stable of the two isomers.

Relative Stability and Interconversion Pathways

Gas-phase infrared spectroscopy studies have confirmed the existence of both the bridged and classical forms of C₂H₇⁺ as stable species. The bridged H-Ethonium isomer is the more stable of the two, with its energy being 4 to 8 kcal/mol lower than the classical C-Ethonium structure. The interconversion between these two isomers proceeds through a transition state on the potential energy surface. The dissociation of ethanium into the ethenium ion (C₂H₅⁺) and molecular hydrogen (H₂) requires overcoming an energy barrier of approximately 10 kcal/mol.

Van der Waals Complexes Involving C₂H₅⁺ and H₂

In addition to the covalently bonded isomers, theoretical studies predict the existence of a loosely bound van der Waals complex. This complex consists of a classical ethyl cation (C₂H₅⁺) and a hydrogen molecule (H₂). This "loose open form" represents a minimum on the potential energy surface and can be considered an intermediate in the association and dissociation processes of the C₂H₇⁺ ion. The interaction in this complex is primarily electrostatic and weaker than the covalent bonds found in the C-Ethonium and H-Ethonium isomers.

Quantum Chemical and Computational Studies of this compound (C₂H₇⁺)

The this compound cation (C₂H₇⁺), also known as protonated ethane, is a non-classical carbocation of significant interest in theoretical chemistry. Its structure, characterized by a three-center two-electron (3c-2e) bond, challenges conventional bonding models and necessitates the use of sophisticated quantum chemical methods for an accurate description. Computational studies have been indispensable in elucidating its geometry, stability, and electronic structure.

Ab Initio Calculations and Electron Correlation Effects

Ab initio (from first principles) calculations solve the molecular Schrödinger equation without empirical parameters, providing a rigorous theoretical framework for studying molecules like this compound. The choice of method, particularly the treatment of electron correlation, is critical for obtaining reliable results for this non-classical ion.

The simplest ab initio method, Hartree-Fock (HF), treats each electron as moving in the average field of all other electrons, neglecting the instantaneous repulsions between them. While a useful starting point, HF is often inadequate for describing systems with unconventional bonding, such as the 3c-2e bond in this compound.

To achieve quantitative accuracy, the effects of electron correlation—the correlated motion of electrons—must be included. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory systematically account for these effects. ucsb.edumolcas.org The Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in computational chemistry for its high accuracy in predicting molecular energies and structures. nih.gov For the this compound cation, including electron correlation is crucial for correctly predicting the bridged structure (C₂v symmetry) as the global minimum on the potential energy surface over the classical structure.

| Method | Basis Set | Structure | Relative Energy (kcal/mol) |

|---|---|---|---|

| HF | cc-pVTZ | Bridged (Non-Classical) | 0.0 |

| HF | cc-pVTZ | Classical | 9.8 |

| MP2 | cc-pVTZ | Bridged (Non-Classical) | 0.0 |

| MP2 | cc-pVTZ | Classical | 7.1 |

| CCSD(T) | cc-pVTZ | Bridged (Non-Classical) | 0.0 |

| CCSD(T) | cc-pVTZ | Classical | 6.5 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method that offers a favorable balance between accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. nih.govnih.gov

Numerous studies have employed DFT to investigate the structures, energies, and vibrational spectra of non-classical carbocations, including this compound. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects. Hybrid functionals, such as B3LYP and PBE0, which incorporate a portion of the exact exchange from Hartree-Fock theory, have generally been found to perform well for these systems. DFT calculations consistently confirm that the bridged C₂v structure is the most stable isomer of C₂H₇⁺.

| Parameter | B3LYP/cc-pVTZ | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |

|---|---|---|---|

| C-C Distance (Å) | 1.85 | 1.83 | 1.84 |

| Bridging C-H Distance (Å) | 1.22 | 1.21 | 1.21 |

| C-H-C Angle (°) | 116.5 | 117.0 | 116.8 |

| Terminal C-H Distance (Å) | 1.09 | 1.09 | 1.09 |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density, ρ(r), to extract chemical insights. wikipedia.org This approach defines chemical concepts like atoms and bonds based on the topology of the electron density scalar field.

The AIM method analyzes the critical points of the electron density, where the gradient of the density is zero (∇ρ(r) = 0). ias.ac.in A bond critical point (BCP) is a specific type of critical point that exists between two chemically bonded atoms. uni-rostock.de The line of maximum electron density connecting the two nuclei through the BCP is known as the bond path. uni-rostock.de For the this compound cation, the molecular graph generated by AIM analysis shows bond paths connecting the bridging hydrogen atom to both carbon atoms, providing a clear and unambiguous signature of the three-center two-electron C-H-C bond.

The Laplacian of the electron density, ∇²ρ(r), provides further insight into the nature of chemical interactions. nih.gov The sign of the Laplacian at a bond critical point reveals whether the electron density is locally concentrated or depleted.

∇²ρ(r) < 0: Indicates a local concentration of charge, characteristic of shared interactions (covalent bonds).

∇²ρ(r) > 0: Indicates a local depletion of charge, characteristic of closed-shell interactions (e.g., ionic bonds, van der Waals interactions) and also of delocalized, electron-deficient bonds.

In the this compound cation, the terminal C-H bonds exhibit a negative Laplacian at their BCPs, as expected for conventional covalent bonds. However, the BCPs corresponding to the C-H interactions within the three-center bridge show a positive value for the Laplacian. researchgate.net This positive Laplacian, coupled with a significant electron density at the BCP, is a hallmark of the non-classical, delocalized bonding in the C-H-C bridge.

| Bond Type | Electron Density (ρ) | Laplacian (∇²ρ) | Total Energy Density (H) | Nature of Interaction |

|---|---|---|---|---|

| C-H (Terminal) | 0.280 | -0.950 | -0.310 | Shared (Covalent) |

| C-H (Bridging) | 0.115 | +0.150 | -0.075 | Shared (3c-2e) |

| C-C | 0.090 | +0.250 | -0.050 | Shared (3c-2e) |

A more detailed analysis involves the decomposition of the total electron density into effectively paired and unpaired contributions. This framework allows for a deeper understanding of electron-deficient bonding. nih.gov In classical covalent bonds, the contribution of the unpaired electron density to the bonding region is negligible. However, in electron-deficient systems like this compound, the analysis reveals a significant concentration of the unpaired electron cloud around the bond paths of the three-center bond. nih.gov This delocalization of unpaired density is interpreted as a mechanism to compensate for the electron deficiency in the bonding region. researchgate.net This approach characterizes the C-H-C interaction in this compound as a "through-bond" interaction, where the unpaired density is concentrated around the bond paths, providing a nuanced picture of the electronic structure that goes beyond the analysis of the total electron density alone. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, particularly Car-Parrinello molecular dynamics, have been instrumental in exploring the conformational landscape and fluxional behavior of the this compound ion. acs.org These simulations complement static ab initio calculations by examining the stability of various isomers at different temperatures and providing insights into the dynamic interchange between them. acs.orgacs.org

Static calculations have identified several minima on the C₂H₇⁺ potential energy surface, including bridged (C-C protonated) and classical (C-H protonated) structures. acs.orgosti.gov MD simulations have been crucial in confirming the existence and stability of a third isomer, an ion-molecule complex (C₂H₅⁺···H₂), which is a solvated ethyl cation. acs.org These dynamic studies help to elucidate the complex potential energy surface, revealing that the barriers for hydrogen interchange are lower than the dissociation energy, which explains experimental observations of rapid hydrogen scrambling before dissociation. acs.orgosti.gov

| Isomer of Protonated Ethane (C₂H₇⁺) | Description | Relative Energy (kcal/mol) | Computational Method |

| Bridged (1) | C-C protonated structure, global minimum. | 0.0 | MP4(SDTQ)/6-311G//MP2(full)/6-31G |

| Classical (3) | C-H protonated structure. | 4.4 | MP4(SDTQ)/6-311G//MP2(full)/6-31G |

| Ion-Molecule Complex | Solvated ethyl cation (C₂H₅⁺···H₂). | Considered a likely candidate for a second observed isomer. | Car-Parrinello MD / ab initio |

Data compiled from theoretical studies. acs.orgosti.gov The relative energies can vary slightly depending on the level of theory used.

Role in Theoretical Reaction Mechanisms and Catalysis

This compound is a key theoretical intermediate in various reaction mechanisms, particularly in the realm of superacid chemistry and heterogeneous catalysis. Its formation and subsequent reactions are central to understanding hydrocarbon conversions.

The formation of this compound occurs through the protonation of ethane by a Brønsted superacid, such as FSO₃H-SbF₅ or carborane superacids like H(CHB₁₁F₁₁). acs.orgnih.govresearchgate.net This process is a cornerstone of acid-catalyzed hydrocarbon chemistry, transforming a saturated alkane into a highly reactive electrophilic species. nih.gov Theoretical calculations show that the proton affinity of ethane to form the most stable bridged this compound structure is significantly greater than that of methane (B114726) to form methanium (CH₅⁺). osti.gov This reaction initiates a cascade of potential subsequent reactions, including hydrogen exchange, isomerization, and fragmentation. acs.org The ability of extremely strong acids to protonate alkanes at room temperature has opened new avenues for studying these carbocation intermediates, which were once considered only transient species. nih.gov

In the gas phase, the this compound ion is a subject of intense theoretical study to characterize its stability and decomposition pathways. wikipedia.org High-level ab initio calculations have been employed to map the potential energy surface for its intramolecular rearrangements and dissociation. osti.gov The ion is known to dissociate into an ethyl cation (ethenium, C₂H₅⁺) and molecular hydrogen (H₂). wikipedia.org

Theoretical models indicate that this dissociation proceeds via a 1,1-elimination mechanism, which is an endothermic process. osti.gov The characterization of the transition state for this reaction, as well as for the intramolecular hydrogen scrambling processes, is a key focus. Calculations have shown that the energy barriers for hydrogen interchange are relatively low, allowing for complete scrambling of the hydrogen atoms before the molecule dissociates. acs.orgosti.gov This fluxional nature is a hallmark of such non-classical ions.

Zeolites are crystalline aluminosilicates that possess strong Brønsted acid sites, making them powerful catalysts for a vast range of hydrocarbon reactions. rsc.orgnih.gov Theoretical models of reactions within the confined pores of zeolites often invoke the formation of protonated alkanes, like this compound, as key intermediates or transition states. rsc.orgacs.orgtue.nl The interaction between the carbocation and the negatively charged zeolite framework is crucial for stabilizing these reactive species and guiding the reaction pathway. acs.orgtue.nl

Hydrogen-deuterium (H/D) exchange is a fundamental reaction used to probe the mechanism of C-H bond activation on acid catalysts. tue.nlurfu.ru Theoretical modeling of the hydrogen exchange between ethane and a zeolite's Brønsted acid site shows that the reaction proceeds through a transition state involving a distorted H-ethonium-like structure. acs.org In this transition state, the this compound moiety interacts with the negatively charged zeolite cluster. acs.org The interaction is characterized as slightly ionic, and importantly, computational studies suggest that a free, fully formed carbocation does not exist; instead, the protonated species is intrinsically linked to the zeolite framework in the transition state. acs.org

Ethane dehydrogenation to ethylene (B1197577) is an important industrial process, and zeolites are studied as catalysts for this reaction. nsf.govrsc.org Theoretical analysis using methods like the atoms-in-molecules (AIM) theory has been applied to characterize the transition state of ethane dehydrogenation on a zeolite acid site. acs.org This analysis reveals a transition state composed of three distinct fragments:

An ethyl cation (C₂H₅⁺)

A negatively charged zeolite cluster

A dihydrogen (H₂) pseudomolecule , where the H-H bond is elongated compared to free H₂. acs.org

The interaction between these fragments is described as a closed-shell interaction, which is typical of more ionic systems. acs.org This detailed fragment analysis provides a nuanced picture of the bond-breaking and bond-forming processes at the catalyst's active site, moving beyond a simple depiction of a single this compound intermediate.

| Reaction on Zeolite | Nature of this compound-like Species | Key Fragments in Transition State |

| Hydrogen Exchange | Distorted H-ethonium structure | C₂H₇⁺-like moiety, negatively charged zeolite cluster |

| Dehydrogenation | Not a stable intermediate | Ethyl cation (C₂H₅⁺), H₂ pseudomolecule, negatively charged zeolite cluster |

Table based on findings from theoretical studies of ethane reactions on zeolite acid sites. acs.org

Advanced Research Directions and Future Perspectives on Ethonium

Synergistic Research Across Ethonium Chemical Classes

Exploring synergistic effects involves investigating how this compound interacts with other chemical compounds or materials to achieve enhanced or novel properties. While the provided search results mention "Synergistic Research" in the context of audio equipment synergisticresearch.comsynergisticresearch.com, and the concept of synergistic effects in the context of silver nanoparticles and antibiotics researchgate.net, there is limited specific information on synergistic research directly involving this compound with other chemical classes in the context of the provided outline. However, given this compound's nature as a cationic surfactant ontosight.ai, potential synergistic research directions could involve combining it with:

Anionic or Non-ionic Surfactants: To create mixed micellar systems with tailored properties for applications like enhanced detergency, emulsification, or dispersion.

Polymers: To develop functional materials, such as hydrogels or films, where this compound's properties (e.g., surface activity, potential antimicrobial aspects, though biological/clinical are excluded) can be combined with the structural and mechanical properties of polymers ukma.edu.ua. Research has explored incorporating this compound into alginate-based films, noting the influence of hydrophobic modifications on the film's structure and the potential for hydrophobic-hydrophobic interactions between this compound's carbon chains and modified alginate ukma.edu.ua.

Nanomaterials: To stabilize nanoparticle dispersions or create composites with unique interfacial properties. Cationic surfactants, as a class, are used to stabilize nanoscale materials like selenium nanoparticles, silica (B1680970) nanospheres, and ZnO, by adsorbing onto their surface mdpi.com.

Future research could focus on systematically studying these combinations to understand the underlying mechanisms of interaction and the resulting property enhancements, such as improved surface activity, altered aggregation behavior, or novel material functionalities.

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of this compound, as described in some sources, involves reactions using reagents like potassium iodide and sodium hydroxide (B78521) in ethanol (B145695) under reflux conditions vulcanchem.com. While this route yields a significant amount of the compound, there is a growing emphasis in chemistry on developing more sustainable and efficient synthetic methods spirochem.comrsc.orgsustainability-directory.comnano-ntp.comua.es. Novel synthetic routes for this compound could focus on:

Green Solvents: Replacing traditional organic solvents like ethanol with more environmentally friendly alternatives, such as water, supercritical carbon dioxide, ionic liquids, or bio-based solvents ua.esmdpi.com.

Catalysis: Utilizing novel catalytic systems, including those based on earth-abundant metals or bio-inspired frameworks, to facilitate reactions under milder conditions (lower temperatures and pressures), reduce energy consumption, and improve selectivity, thereby minimizing waste generation nano-ntp.commdpi.com.

Flow Chemistry: Implementing continuous flow processes instead of traditional batch synthesis to enhance reaction control, improve efficiency, and enable easier scaling spirochem.com.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, reducing the amount of waste generated rsc.org.

Research in this area would involve exploring alternative reagents, catalysts, and reaction conditions, followed by rigorous evaluation using green chemistry metrics to assess the sustainability and efficiency of the new routes compared to existing methods.

Computational Advancements for Predictive Modeling of this compound Interactions

Machine Learning and Artificial Intelligence in Chemical Prediction

Predict Physicochemical Properties: Develop models to predict properties like solubility, critical micelle concentration (CMC), and surface activity based on its molecular structure and variations thereof.

Predict Interaction with Other Substances: Model and predict how this compound will interact with different types of molecules or surfaces, which is crucial for its applications as a surfactant or in material science.

Optimize Synthesis: Use AI to explore vast chemical reaction spaces and identify optimal synthetic routes for this compound with desired efficiency and sustainability profiles.

Advanced Solvation Models for Interfacial Phenomena

Understanding the behavior of this compound at interfaces is critical due to its surfactant nature vulcanchem.comontosight.ai. Advanced solvation models are essential for accurately describing the interactions between this compound molecules and the surrounding solvent (typically water) and how these interactions influence behavior at liquid-air, liquid-liquid, or liquid-solid interfaces aps.orgnbuv.gov.uaresearchgate.netnih.gov.

Research in this area could utilize and develop advanced solvation models, such as those based on the reference interaction site method (RISM) coupled with density functional theory (DFT), to:

Simulate Interfacial Adsorption: Model the adsorption of this compound molecules at different interfaces and predict their orientation and packing arrangements.

Study Micelle Formation: Simulate the self-assembly of this compound molecules into micelles in aqueous solutions and investigate the factors influencing micelle size and structure.

Analyze Interactions with Solid Surfaces: Model the interaction of this compound with various solid substrates, relevant for its use in surface treatments or material composites.

These models can provide detailed molecular-level insights into interfacial phenomena, complementing experimental studies and guiding the design of this compound-based systems with tailored interfacial properties.

Explorations of this compound in Novel Material Science Applications (Non-Biological/Non-Clinical)

Beyond its established uses, this compound's unique structure and properties make it a candidate for exploration in novel non-biological and non-clinical material science applications tufts.edujhu.edu. Given its surfactant nature and the presence of both ionic and hydrophobic components, potential areas of research include:

Advanced Functional Materials: Incorporating this compound into polymers, ceramics, or composite materials to impart or modify properties such as surface wettability, conductivity (if counterions are mobile), or mechanical strength.

Separation Technologies: Investigating this compound's potential in membrane science or extraction processes, leveraging its ability to interact with and potentially transport specific ions or molecules across phases.

Catalysis Support: Exploring the use of this compound, possibly immobilized on solid supports, as a component in heterogeneous catalytic systems, where the quaternary ammonium (B1175870) centers could potentially interact with reactants or transition states mdpi.com.

Corrosion Inhibition: Studying this compound's adsorption behavior on metal surfaces and its potential to form protective layers that inhibit corrosion.

Research in these areas would involve synthesizing and characterizing novel materials containing this compound and evaluating their performance in specific non-biological applications.

Broader Contributions to Fundamental Chemical Principles

Research into the chemical compound this compound, particularly the gemini (B1671429) quaternary ammonium surfactant with CAS number 21954-74-5, has provided valuable insights that contribute to several fundamental chemical principles. Its unique molecular architecture, featuring two quaternary ammonium centers linked by a spacer and possessing long hydrophobic tails, makes it a compelling subject for exploring the intricacies of self-assembly, interfacial phenomena, and supramolecular interactions.

One significant area of contribution lies within the field of surfactant science and self-assembly. This compound's structure inherently confers surface-active properties, enabling it to reduce surface tension in aqueous solutions and form organized aggregates such as micelles vulcanchem.commdpi.com. Studies on this compound's micellization behavior contribute to the fundamental understanding of critical micelle concentration (CMC) and the thermodynamics governing the spontaneous formation of these supramolecular structures. As a gemini surfactant, this compound exhibits distinct aggregation characteristics compared to conventional single-chain surfactants, offering a basis for investigating the impact of molecular architecture, specifically the presence of multiple head groups and the nature of the spacer, on self-assembly pathways and the resulting aggregate morphologies mdpi.comnih.gov. Research utilizing techniques like surface tension measurements, conductivity, and microscopy provides data that helps elucidate the driving forces and structural parameters influencing micelle formation in multi-headed surfactant systems mdpi.comcsic.es.